

X-ray crystallography of 3-(4-Phenylphenoxy)butan-2-one derivatives

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Compound of Interest

Compound Name: 3-(4-Phenylphenoxy)butan-2-one

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A comprehensive guide to the X-ray crystallographic analysis of **3-(4-phenylphenoxy)butan-2-one** derivatives and their analogues is presented for researchers, scientists, and drug development professionals. This guide focuses on the structural elucidation of these compounds, offering a comparative analysis of their crystallographic data and a detailed experimental workflow.

Comparative Crystallographic Data Analysis

The structural analysis of **3-(4-phenylphenoxy)butan-2-one** derivatives is crucial for understanding their chemical properties and potential applications. While specific crystallographic data for **3-(4-phenylphenoxy)butan-2-one** is not publicly available, this guide utilizes data from a closely related analogue, (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one, and compares it with another relevant compound, (E)-4-(4-methoxyphenyl)but-3-en-2-one, to illustrate the principles of structural analysis in this class of molecules.

The following table summarizes the key crystallographic parameters for these two compounds, providing a basis for objective comparison.

Parameter	(3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one[1]	(E)-4-(4-Methoxyphenyl)but-3-en-2-one[2]
Chemical Formula	C ₁₇ H ₁₅ NO ₄	C ₁₁ H ₁₂ O ₂
Molecular Weight	297.30	176.21
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	12.769 (3)	10.1623 (19)
b (Å)	9.4607 (2)	13.292 (3)
c (Å)	13.0022 (4)	6.6488 (13)
β (°)	108.145 (1)	98.486 (3)
Volume (Å ³)	1492.6 (4)	888.3 (3)
Z	4	4
Temperature (K)	290	100
Radiation	Mo Kα	Mo Kα
Resolution (Å)	Not specified	Not specified
R-factor (R ₁)	0.038	0.063
wR ₂	0.113	0.150

Experimental Protocols

A detailed methodology for the synthesis, crystallization, and X-ray diffraction data collection is essential for reproducing and building upon these research findings.

Synthesis and Crystallization

The synthesis of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one was achieved by reacting 4-nitrophenol with 3-bromomethyl-4-phenyl-3-buten-2-one in the presence of potassium carbonate in acetone. The resulting product was purified by column

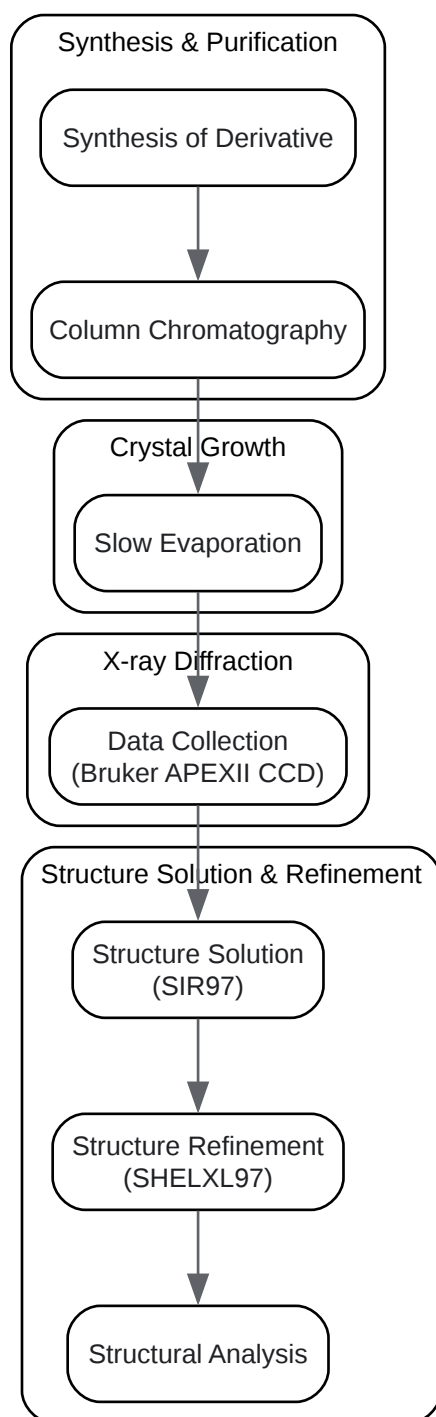
chromatography. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a 1:4 mixture of hexane and dichloromethane.[1]

X-ray Data Collection and Structure Refinement

Data for (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one was collected on a Bruker Kappa APEXII CCD diffractometer.[1] The structure was solved using direct methods with SIR97 and refined by full-matrix least-squares on F^2 using SHELXL97.[1]

Visualizing the Experimental Workflow

To further clarify the process of X-ray crystallography, the following diagram illustrates the typical experimental workflow.



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Experimental workflow for X-ray crystallography.

Structural Insights and Comparison

The crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one reveals a U-shaped conformation where the terminal aromatic rings are nearly perpendicular to each other, with a dihedral angle of 81.61 (9)°. [1] In contrast, the dihedral angle between the benzene ring and the but-3-en-2-one group in (E)-4-(4-methoxyphenyl)but-3-en-2-one is only 4.04 (5)°, indicating a much more planar molecule. [2]

These structural differences, influenced by the different substituents, highlight the importance of detailed crystallographic analysis in understanding the conformational preferences and potential intermolecular interactions of these compounds, which are critical for their application in drug design and materials science.

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References

- 1. Crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
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